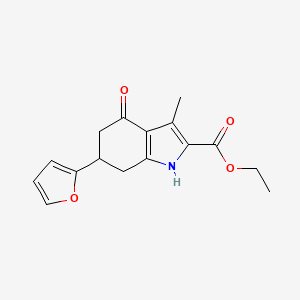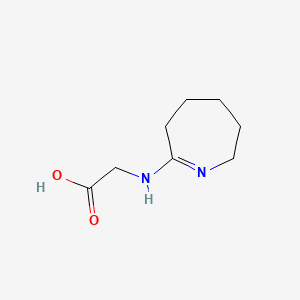
1-(m-Methylbenzyl)piperazine dihydrochloride
Vue d'ensemble
Description
The compound "1-(m-Methylbenzyl)piperazine dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in various pharmacologically active compounds. Piperazine derivatives are known for their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use as intermediates in the synthesis of other pharmaceutical agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine derivatives includes alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These methods demonstrate the complexity and the careful control of reaction conditions required to synthesize specific piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . Additionally, the crystal structure of related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has been determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds or further intermediates. The reactions include Mannich’s reaction, which is used to introduce a methyl group into the piperazine ring , and the Ullmann reaction, which is a method for carbon-nitrogen bond formation . These reactions are crucial for the functionalization of the piperazine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic techniques provide insights into the electronic and structural features of these compounds. For instance, the spectroscopic investigation of 1-(4-Methylbenzyl) piperazine included FT-IR, FT-Raman, UV, and NMR studies, which helped in understanding the charge distribution, molecular orbitals, and potential energy distribution . These properties are significant for the compound's behavior in biological systems and its potential as a drug candidate.
Applications De Recherche Scientifique
Spectroscopic Investigation and Molecular Docking Study
A spectroscopic study on 1-(4-Methylbenzyl) piperazine, a compound structurally similar to 1-(m-Methylbenzyl)piperazine dihydrochloride, involved FT-IR, FT-Raman, UV, and NMR analyses to determine molecular geometries and vibrational frequencies. This research highlighted its non-linear optical (NLO) properties and potential inhibitory activity against Bacillus cereus, indicating a broader application in designing materials with optical and biological functionalities (Subashini & Periandy, 2017).
Cardiotropic Activity
Research into 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines synthesized a group of new compounds to explore the relationship between their structure and cardiotropic activity. This study aimed to understand the potential therapeutic implications of such compounds in cardiac arrhythmias, with specific compounds showing significant antiarrhythmic activity (Mokrov et al., 2019).
Antibacterial Activities
A study on the synthesis of novel 1,4-Disubstituted Piperazines evaluated their antibacterial activities, highlighting the importance of the piperazine unit in designing effective drugs against resistant bacterial strains. This research underscores the potential of piperazine derivatives in combating antibiotic resistance (Shroff et al., 2022).
Synthesis and Biological Activities
Fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized and evaluated for their biological activities. Certain derivatives demonstrated inhibitory effects against bacterial strains, suggesting their utility in developing new antimicrobial agents (Xia, 2015).
Charge Transfer Complex and DNA Binding Study
A study on a bioactive donor, 1-(2-Methylbenzyl)piperazine, and its charge transfer complex (CTC) with p-chloranil explored the electronic interactions and DNA binding capabilities of the CTC. This research provides insights into the molecular interactions and potential applications in biomolecular studies (Suresh et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGNLSMZOLZUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201293 | |
| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Methylbenzyl)piperazine dihydrochloride | |
CAS RN |
5321-61-9 | |
| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(m-methylbenzyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)








![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)